molecular formula C16H25N3O4 B15263092 tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15263092
M. Wt: 323.39 g/mol
InChI Key: UNXSXEWPFHLCJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a hydroxypiperidine scaffold. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances solubility and stability, making it a versatile intermediate in medicinal chemistry. While direct synthesis details are unavailable in the provided evidence, its structural analogs in and suggest that it is synthesized via coupling reactions involving oxadiazole formation and Boc protection strategies . The compound’s cyclopropyl substituent likely contributes to metabolic stability and lipophilicity, as seen in related oxadiazole-containing molecules .

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-14(20)19-8-4-7-16(21,10-19)9-12-17-13(18-23-12)11-5-6-11/h11,21H,4-10H2,1-3H3

InChI Key

UNXSXEWPFHLCJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including cyclization and functional group transformations, to introduce the oxadiazole moiety and other functional groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to achieve higher yields and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new ones introduced by the nucleophiles.

Scientific Research Applications

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate Piperidine + 1,2,4-oxadiazole Cyclopropyl, hydroxyl group ~325.4 (estimated) Potential kinase inhibitor intermediate
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate () Piperidine + 1,2,4-oxadiazole Phenyl group 331.38 Crystallographically characterized; rigid scaffold for drug design
tert-Butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) Pyrrolidine + 1,2,4-oxadiazole Indole-decyl chain 539.74 High yield (94%); sphingosine kinase inhibitor candidate
Compound 76 () Oxazolidinone + cyclohexenyl Cyclopropyl-oxadiazole, trifluoromethyl groups 683.54 Antiviral or anticancer candidate (patented)

Key Comparative Insights:

Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may enhance metabolic stability compared to the phenyl-substituted analog in , as cyclopropane rings resist oxidative degradation .

Synthetic Accessibility :

  • The Boc-protected piperidine scaffold simplifies purification and characterization, as seen in analogs from and .
  • highlights the use of cyclopropyl-oxadiazole moieties in complex structures, suggesting compatibility with multi-step syntheses .

The phenyl-substituted analog () exhibits planar geometry due to aromatic stacking, whereas the cyclopropyl group introduces torsional strain, possibly affecting conformational preferences .

Applications in Drug Discovery :

  • Indole-oxadiazole hybrids () demonstrate potent sphingosine kinase inhibition, implying that the target compound’s oxadiazole-piperidine core may also target kinase enzymes .
  • Patent data () associates cyclopropyl-oxadiazole derivatives with therapeutic pipelines in oncology and virology .

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